molecular formula C17H22F3NO5 B11598555 Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11598555
M. Wt: 377.4 g/mol
InChI Key: MZEDECOGRMFYTA-UHFFFAOYSA-N
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Description

This compound is a fluorinated propanoate ester featuring a trifluoromethyl group at the β-position and a substituted phenyl ring. The phenyl group is functionalized with an ethyl-[(propan-2-yloxy)carbonyl]amino moiety, contributing to its unique steric and electronic properties.

Properties

Molecular Formula

C17H22F3NO5

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[4-[ethyl(propan-2-yloxycarbonyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C17H22F3NO5/c1-5-21(15(23)26-11(3)4)13-9-7-12(8-10-13)16(24,17(18,19)20)14(22)25-6-2/h7-11,24H,5-6H2,1-4H3

InChI Key

MZEDECOGRMFYTA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps One common method includes the esterification of 3,3,3-trifluoro-2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The ester and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues with Ester Variations

Methyl Ester Analog The methyl ester variant (methyl 2-[4-(ethyl{[(propan-2-yl)oxy]carbonyl}amino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate) differs only in the ester group (methyl vs. ethyl). This minor alteration reduces molecular weight (363.33 vs. 377.36 for the ethyl variant) and slightly increases polarity, as reflected in its logP (3.1075). Such changes may influence pharmacokinetic properties, such as absorption and half-life .

Substituted Phenyl Ring Variants

Chloroacetyl-Methylamino Derivative ETHYL 2-(4-[(2-CHLOROACETYL)(METHYL)AMINO]PHENYL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE replaces the ethyl-propan-2-yloxy carbonylamino group with a chloroacetyl-methylamino substituent. This modification could alter binding affinity in biological targets compared to the parent compound .

Chlorophenyl-Hydroxypropanoates Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride lacks the trifluoro group and propan-2-yloxy carbonylamino moiety. The absence of fluorine reduces lipophilicity (logP ~2.5 estimated), while the chlorine atom on the phenyl ring may confer distinct bioactivity, such as antimicrobial properties .

Heterocyclic and Aromatic Modifications

Furylcarbonyl-Methoxyanilino Derivative Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-(4-methoxyanilino)propanoate incorporates a furan ring and methoxy group, increasing hydrogen bond acceptor capacity (polar surface area >80 Ų). This enhances water solubility but may reduce membrane permeability compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Implications
Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate (Target) C₁₇H₂₁F₃NO₅ 377.36 ~3.2* Ethyl-propan-2-yloxy carbonylamino, trifluoro High lipophilicity, metabolic stability
Methyl ester analog C₁₆H₂₀F₃NO₅ 363.33 3.1075 Methyl ester, trifluoro Reduced molecular weight, similar logP
Chloroacetyl-methylamino derivative C₁₄H₁₅ClF₃NO₄ 365.73 ~3.5 Chloroacetyl-methylamino, trifluoro Increased electrophilicity
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride C₁₁H₁₅Cl₂NO₃ 280.15 ~2.5 Chlorophenyl, hydroxypropanoate Potential antimicrobial activity
Furylcarbonyl-methoxyanilino derivative C₁₈H₁₇F₃N₂O₅ 398.34 ~2.8 Furylcarbonyl, methoxyanilino, trifluoro Enhanced solubility, lower permeability

*Estimated based on structural similarity to methyl analog .

Key Research Findings

  • Substituent Effects: Modifications to the phenyl ring (e.g., chloroacetyl in vs. propan-2-yloxy carbonylamino in the target) alter electronic properties, influencing interactions with biological targets.
  • Ester Group Variations : Methyl/ethyl ester substitutions marginally affect molecular weight and polarity, which may tailor pharmacokinetic profiles for specific applications .

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